molecular formula C21H26O5 B3089378 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione CAS No. 1192475-75-4

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione

Cat. No.: B3089378
CAS No.: 1192475-75-4
M. Wt: 358.4 g/mol
InChI Key: XOFYZVNMUHMLCC-UHFFFAOYSA-N
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Mechanism of Action

Fernisone, also known as Prednisone, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It is used to treat a variety of conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders .

Target of Action

Fernisone primarily targets the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including the immune response and inflammation .

Mode of Action

Fernisone is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and a suppression of the immune system .

Biochemical Pathways

The activation of the glucocorticoid receptor by prednisolone triggers changes in gene expression . This affects various biochemical pathways, leading to a reduction in the production of inflammatory mediators and an increase in the production of anti-inflammatory proteins . The exact pathways affected can vary depending on the specific condition being treated.

Pharmacokinetics

Fernisone has a bioavailability of 70% and is metabolized in the liver to its active form, prednisolone . The elimination half-life is 3 to 4 hours in adults and 1 to 2 hours in children . It is excreted through the kidneys . The pharmacokinetics of Fernisone can be influenced by factors such as the dose, the patient’s metabolic rate, and other individual characteristics .

Result of Action

The molecular and cellular effects of Fernisone’s action include a decrease in inflammation and a suppression of the immune system . This can result in a reduction of symptoms in conditions such as asthma, rheumatoid arthritis, and various allergic reactions . It should be noted that prolonged use of fernisone can lead to side effects such as muscle weakness, bone loss, and an increased risk of infection .

Action Environment

The action, efficacy, and stability of Fernisone can be influenced by various environmental factors. For example, the presence of other medications can affect the metabolism and effectiveness of Fernisone . Additionally, individual factors such as the patient’s age, overall health status, and specific genetic factors can also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione typically involves the oxidation of cortisone or hydrocortisone. One common method is the oxidation of hydrocortisone using a suitable oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar oxidation processes. The production process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Acetic acid, methanol, ethanol.

Major Products Formed:

Scientific Research Applications

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its balance of anti-inflammatory and immunosuppressive effects, making it a versatile and widely used corticosteroid in both clinical and research settings .

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYZVNMUHMLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858978
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192475-75-4
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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